2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline
Description
Properties
CAS No. |
114311-18-1 |
|---|---|
Molecular Formula |
C26H21N3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(2,4-diphenyl-1H-quinazolin-2-yl)aniline |
InChI |
InChI=1S/C26H21N3/c27-23-17-9-8-16-22(23)26(20-13-5-2-6-14-20)28-24-18-10-7-15-21(24)25(29-26)19-11-3-1-4-12-19/h1-18,28H,27H2 |
InChI Key |
GFSNUTFWRLWHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(NC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenylquinazoline-4(3H)-one Derivatives
- Reactants: Anthranilic acid (or methyl anthranilate) and substituted benzamides.
- Procedure: The reactants are refluxed in ethanol for approximately 90 minutes. After cooling, the mixture is treated with aqueous sodium bicarbonate to dissolve unreacted acid, followed by filtration.
- Purification: The solid product is washed, dried, and recrystallized from ethanol.
- Outcome: Formation of 2-phenylquinazoline-4(3H)-one derivatives as white crystalline solids.
Chlorination to Form 4-Chloro-2-phenylquinazoline Derivatives
- Reactants: The quinazolinone derivatives, phosphorus pentachloride (PCl5), and N,N-dimethylaniline.
- Procedure: The mixture is refluxed in dry benzene for 3 hours. After cooling, the reaction mixture is filtered, washed with sodium hydroxide solution and water, dried over magnesium sulfate, and evaporated.
- Purification: The residue is recrystallized from heptane.
- Outcome: Formation of 4-chloro-2-phenylquinazoline derivatives.
Amination to Yield N,2-Diphenyl-3,4-dihydroquinazolin-4-amine Derivatives
- Reactants: 4-chloroquinazoline derivatives and substituted anilines.
- Procedure: The reactants are refluxed in 95% ethanol for 1.5 to 3 hours. The reaction mixture is then poured into ice-cold water containing concentrated hydrochloric acid with vigorous stirring.
- Purification: The precipitate formed is filtered and washed.
- Outcome: Formation of the target compound, 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline, as pale white crystalline solids.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield & Notes |
|---|---|---|---|---|
| 1 | Anthranilic acid + Benzamides | Reflux in ethanol, 90 min | 2-Phenylquinazoline-4(3H)-one derivatives | Good yield, recrystallized from EtOH |
| 2 | Quinazolinone + PCl5 + N,N-dimethylaniline | Reflux in dry benzene, 3 hrs | 4-Chloro-2-phenylquinazoline derivatives | Recrystallized from heptane |
| 3 | 4-Chloroquinazoline + Aniline | Reflux in 95% ethanol, 1.5-3 hrs | 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline | Precipitated with HCl, filtered |
Alternative and Modern Synthetic Approaches
One-Pot Three-Component Synthesis Using Mukaiyama’s Reagent
- Method: A one-pot, metal-free, three-component reaction involving isatoic anhydride, aniline (or ammonium chloride/benzyl amine), and an aldehyde in the presence of Mukaiyama’s reagent.
- Advantages: Mild reaction conditions, environmentally friendly, no need for column chromatography, and high yields (61-95%).
- Procedure: The reaction is typically carried out in acetonitrile at room temperature, followed by simple filtration and washing to isolate the product.
- Relevance: This method can be adapted for synthesizing dihydroquinazoline derivatives with various substitutions, potentially including 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline analogs.
Solid-Phase Synthesis Approaches
- Method: Utilizes resin-bound amino acid amides and multifunctional building blocks to synthesize dihydroquinazoline-2(1H)-ones.
- Advantages: Facilitates rapid synthesis and purification, useful for combinatorial chemistry and drug discovery.
- Limitations: More complex setup, less common for bulk synthesis.
Analytical Confirmation and Purity Assessment
- Techniques Used: Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis (C, H, N).
- Key Spectral Features:
- IR bands at 1310-1650 cm⁻¹ indicating aromatic C-N, C=N, and N-H groups.
- NMR signals consistent with aromatic protons and amine functionalities.
- Mass spectra confirming molecular weight and fragmentation patterns.
- Physical Properties: Sharp melting points and recrystallization behavior confirm purity and homogeneity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have been studied for their biological activities .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline exhibit significant anti-inflammatory and analgesic activities. Similar compounds have been shown to interact with biological targets involved in pain pathways, suggesting that this class may be effective in treating conditions like arthritis or chronic pain disorders .
Anticancer Activity
The compound's structural complexity allows for modifications that may enhance its interaction with cancer cell targets. Preliminary studies suggest that derivatives could act as anticancer agents by inhibiting specific pathways involved in tumor growth .
Study on Binding Affinity
A study evaluating the binding affinity of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline at molecular targets utilized techniques such as molecular docking and competitive binding assays. Results indicated a favorable interaction profile with key receptors involved in inflammation and cancer progression .
In a recent investigation, the biological activity of synthesized derivatives was assessed using the MTT assay to determine cytotoxicity against various cancer cell lines. The findings revealed that certain modifications to the aniline group significantly increased cytotoxic effects compared to the parent compound .
Mechanism of Action
The mechanism of action of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the Leishmania major pteridine reductase 1 protein, inhibiting the enzyme’s function and leading to the death of the parasite . The compound’s anticancer properties are believed to result from its ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: This compound shares a similar quinazoline core structure and exhibits comparable biological activities.
2-(4-Fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Another derivative with similar pharmacological properties.
Uniqueness
What sets 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .
Biological Activity
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 397.46 g/mol. It features a quinazoline core that is known for various pharmacological properties.
Research indicates that 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline may exert its biological effects through several mechanisms:
- Topoisomerase IIα Inhibition : This compound has shown promising results as an inhibitor of topoisomerase IIα, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells.
- Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (HCT15) and cervical cancer (HeLa) cells. The structure-activity relationship studies suggest that specific substituents enhance the compound's efficacy against these cell lines.
- Enzyme Interaction : The binding affinity and interaction with target enzymes have been investigated using molecular docking studies, revealing how structural modifications can influence biological activity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline:
Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various derivatives of quinazoline compounds found that modifications at the 4-position significantly enhanced topoisomerase IIα inhibitory activity. Compounds with electron-donating groups showed improved antiproliferative activity against HCT15 cells, with IC50 values ranging from 15 to 30 µM depending on the substituent's nature .
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| A | -CF3 | 18 | HCT15 |
| B | -OCF3 | 22 | HeLa |
| C | -OH | 25 | HCT15 |
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that compound interactions with topoisomerase IIα led to the formation of a cleavage complex, effectively trapping the enzyme-DNA complex and preventing proper DNA replication . This mechanism was confirmed through EtBr displacement assays and molecular docking simulations.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-donating groups at specific positions enhance biological activity.
- Hydrophobic interactions are critical for binding affinity to target proteins.
- The presence of multiple phenyl rings contributes to increased potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
